molecular formula C14H19ClN2O3S B5148517 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide

5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide

Cat. No. B5148517
M. Wt: 330.8 g/mol
InChI Key: LRHUOUGGEQATRL-UHFFFAOYSA-N
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Description

5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide, also known as SM-934, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonyl benzamides and has been found to exhibit anti-inflammatory, immunomodulatory, and anti-tumor properties.

Mechanism of Action

The mechanism of action of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immunity. 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide has been shown to inhibit the activation of NF-κB and its downstream targets, leading to the suppression of inflammation and the modulation of the immune response.
Biochemical and Physiological Effects:
5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide has been found to exhibit anti-tumor effects, as mentioned earlier. 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide has also been shown to exhibit neuroprotective effects in a mouse model of Alzheimer's disease. The study showed that 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide could reduce the levels of amyloid-beta and tau proteins, which are the hallmark features of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide is its high potency and specificity. 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide has been shown to exhibit potent anti-inflammatory and immunomodulatory effects at low concentrations. Another advantage of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide is its low toxicity. 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide has been found to be well-tolerated in animal studies, with no significant side effects observed. One of the limitations of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide is its limited solubility in water. 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide is a hydrophobic compound, which makes it difficult to dissolve in water. This can be a challenge for researchers who need to administer 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide to animals or cell cultures.

Future Directions

There are several future directions for the research on 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide. One of the directions is to investigate the potential therapeutic applications of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide in other diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide in animal models and humans. This will help to determine the optimal dosage and dosing regimen for 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide in clinical trials. Finally, there is a need to develop more efficient and cost-effective methods for the synthesis of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide and its derivatives. This will facilitate the large-scale production of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide and its derivatives for clinical use.
Conclusion:
In conclusion, 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide is a small molecule compound that has been extensively studied for its potential therapeutic applications. 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide exhibits anti-inflammatory, immunomodulatory, and anti-tumor properties and has been found to be well-tolerated in animal studies. The mechanism of action of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide involves the inhibition of the NF-κB signaling pathway. 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide has several advantages, including its high potency and specificity, and low toxicity. However, one of the limitations of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide is its limited solubility in water. There are several future directions for the research on 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide, including investigating its potential therapeutic applications in other diseases and developing more efficient methods for its synthesis.

Synthesis Methods

The synthesis of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide involves the reaction of 2-chloro-N-methylbenzamide with azepane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine in an organic solvent such as dichloromethane or chloroform. The reaction yields 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide as a white solid in good yield.

Scientific Research Applications

5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. In a study conducted by Li et al., 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide was found to exhibit anti-inflammatory and immunomodulatory effects in a mouse model of rheumatoid arthritis. The study showed that 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide could reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and increase the levels of anti-inflammatory cytokines such as IL-10. In another study conducted by Liu et al., 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide was found to exhibit anti-tumor effects in a mouse model of lung cancer. The study showed that 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide could inhibit the growth and metastasis of lung cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-2-chloro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-16-14(18)12-10-11(6-7-13(12)15)21(19,20)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHUOUGGEQATRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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